molecular formula C16H13FN2O B7635033 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline

4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline

Cat. No. B7635033
M. Wt: 268.28 g/mol
InChI Key: OYTFNJRXZSUUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline, also known as FOA, is a chemical compound that has been used in scientific research for various purposes. It is a synthetic compound that belongs to the family of anilines and oxazoles. FOA has been found to have potential applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in biological systems. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has been found to have potential as an inhibitor of phosphodiesterase type 5 (PDE5), which is involved in the regulation of blood flow in the body. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has been found to have various biochemical and physiological effects in biological systems. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has been found to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline is also a fluorescent compound, which makes it useful for the detection of proteins and other biomolecules in biological samples. However, 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has several potential future directions for scientific research. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has been found to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline could also be used as a fluorescent probe for the detection of proteins and other biomolecules in biological samples. Additionally, 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline could be used as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline involves the reaction of 4-fluoroaniline with 3-phenyl-1,2-oxazole-5-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction to form 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline as a yellow solid. The yield of the reaction is around 60%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has been used in various scientific research studies, including medicinal chemistry, biochemistry, and pharmacology. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has been found to have potential applications in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has also been used as a fluorescent probe for the detection of proteins and other biomolecules in biological samples. Additionally, 4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline has been used in the synthesis of other compounds for various applications.

properties

IUPAC Name

4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-13-6-8-14(9-7-13)18-11-15-10-16(19-20-15)12-4-2-1-3-5-12/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTFNJRXZSUUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline

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